(2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone
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Overview
Description
Preparation Methods
The synthesis of (2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of 2-chloropyridine-3-carboxylic acid with 4-methylpiperazine under specific reaction conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
(2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Scientific Research Applications
(2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
(2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone can be compared with other similar compounds, such as:
(2-Chloropyridin-3-yl)(4-ethylpiperazin-1-yl)methanone: This compound has an ethyl group instead of a methyl group on the piperazine ring, which may result in different chemical and biological properties.
(2-Chloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone:
Properties
IUPAC Name |
(2-chloropyridin-3-yl)-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c1-14-5-7-15(8-6-14)11(16)9-3-2-4-13-10(9)12/h2-4H,5-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTLIQOVHDGVAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(N=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358558 |
Source
|
Record name | (2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60597-69-5 |
Source
|
Record name | (2-Chloro-3-pyridinyl)(4-methyl-1-piperazinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60597-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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